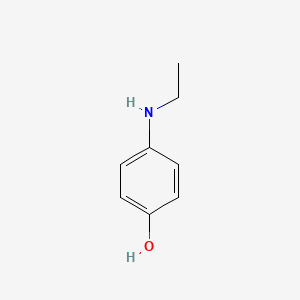

4-(Ethylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-9-7-3-5-8(10)6-4-7/h3-6,9-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWHLERCFNIFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984371 | |

| Record name | 4-(Ethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-34-7 | |

| Record name | 4-(Ethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Ethylamino)phenol CAS 659-34-7 properties

Part 1: Executive Summary

4-(Ethylamino)phenol (CAS 659-34-7), also known as

This guide provides a comprehensive technical analysis of 4-(Ethylamino)phenol, detailing its physicochemical profile, synthesis via reductive alkylation, mechanistic pathways in oxidative coupling, and rigorous safety protocols.[1]

Part 2: Chemical Identity & Physicochemical Properties

The physicochemical behavior of 4-(Ethylamino)phenol is governed by the electron-donating ethyl group, which increases the basicity of the nitrogen relative to p-aminophenol, thereby influencing its oxidation rate to the corresponding quinone imine.[1]

Table 1: Chemical Identity & Constants

| Property | Specification |

| Chemical Name | 4-(Ethylamino)phenol |

| CAS Number | 659-34-7 |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 137.18 g/mol |

| Structure (SMILES) | CCNC1=CC=C(C=C1)O |

| Physical State | Crystalline Solid (often off-white to beige) |

| Solubility | Soluble in ethanol, acetone, ethyl acetate; Moderately soluble in water; Soluble in alkali (phenolate formation) |

| pKa (Predicted) | ~5.6 (Amine), ~10.4 (Phenol) |

| Stability | Sensitive to air and light (auto-oxidation to quinones) |

Part 3: Synthesis & Manufacturing Protocols

The industrial synthesis of 4-(Ethylamino)phenol typically avoids direct alkylation with ethyl halides due to poly-alkylation side products.[1] The preferred route is Reductive Alkylation , which ensures mono-selectivity.[1]

Protocol: Reductive Alkylation of p-Aminophenol

Principle: Condensation of p-aminophenol with acetaldehyde forms a Schiff base (imine) intermediate, which is selectively reduced in situ to the secondary amine.[1]

Reagents:

-

p-Aminophenol (1.0 eq)[1]

-

Acetaldehyde (1.1 eq)[1]

-

Hydrogen Gas (

) or Activated Aluminum[1] -

Catalyst: Raney Nickel or Pd/C (if using

)[1] -

Solvent: Ethanol or Methanol[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve p-aminophenol in ethanol under an inert atmosphere (

). Cool to 0-5°C to prevent polymerization.[1] -

Addition: Add acetaldehyde dropwise while maintaining temperature. Stir for 30 minutes to allow the formation of the intermediate

-ethylidene-4-aminophenol.[1] -

Reduction:

-

Catalytic Hydrogenation Method: Transfer the mixture to a high-pressure reactor.[1] Add Pd/C catalyst (5% loading). Pressurize with

(3-5 bar) and stir at 25-40°C until hydrogen uptake ceases. -

Activated Aluminum Method: Add activated aluminum amalgam slowly to the ethanolic solution.

-

-

Work-up: Filter off the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a toluene/ethanol mixture to yield off-white crystals of 4-(Ethylamino)phenol.

DOT Diagram: Synthesis Pathway

Figure 1: Selective synthesis of 4-(Ethylamino)phenol via reductive alkylation.

Part 4: Reactivity & Applications

The core utility of 4-(Ethylamino)phenol lies in its ability to undergo controlled oxidation.[1] It serves as a primary intermediate (developer) that donates electrons to a receptor (Ag+ or an oxidant), becoming a reactive species that couples with other molecules.

Photographic Chemistry (Developing Agent)

In black-and-white and color photography, 4-(Ethylamino)phenol acts similarly to Metol but with distinct kinetic properties.[1]

-

Mechanism: It reduces silver halide grains (

) to metallic silver ( -

Process:

-

The developer donates an electron to the latent image site on the AgX crystal.

-

The developer oxidizes to a radical cation, then loses a proton to form the neutral radical.

-

Further oxidation leads to the Quinone Imine (

-ethyl-p-benzoquinone imine).[1]

-

-

Advantage: The ethyl group increases the lipophilicity, potentially altering the development rate and grain structure compared to methyl analogs.

Oxidative Hair Dyeing

In cosmetic chemistry, 4-(Ethylamino)phenol is a primary intermediate .[1] It does not provide color itself but generates color upon reaction with a coupler inside the hair shaft.

-

Mechanism:

-

Activation: Hydrogen peroxide (

) oxidizes 4-(Ethylamino)phenol to the reactive diimine/quinone imine electrophile.[1] -

Coupling: The electrophilic quinone imine attacks the electron-rich coupler (e.g., resorcinol, m-aminophenol).[1]

-

Chromophore Formation: The resulting leuco-dye oxidizes further to form the final indophenol or indoaniline dye, which is too large to exit the hair cuticle.

-

DOT Diagram: Oxidative Coupling Mechanism

Figure 2: Mechanism of dye formation in oxidative hair coloring systems.

Part 5: Safety, Toxicology & Handling

As a substituted aniline derivative, 4-(Ethylamino)phenol requires strict adherence to safety protocols to mitigate sensitization and toxicity risks.[1]

Hazard Identification (GHS Classification)

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Specific Target Organ Toxicity: May cause damage to blood (methemoglobinemia) upon prolonged exposure.

-

Environmental: Toxic to aquatic life with long-lasting effects.[1]

Handling Protocols

-

Engineering Controls: Handle only in a fume hood or with local exhaust ventilation to prevent inhalation of dust/vapors.

-

PPE:

-

Gloves: Nitrile or Butyl rubber (minimum thickness 0.11 mm).

-

Respiratory: N95 or P100 particulate respirator if dust generation is possible.

-

Eyes: Chemical safety goggles.

-

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place. The compound is prone to oxidation (darkening) upon air exposure.

Emergency Procedures

-

Skin Contact: Wash immediately with polyethylene glycol 400, then with plenty of water.

-

Spill: Do not dry sweep. Dampen with water to avoid dust, then collect for disposal as hazardous chemical waste.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12119, 4-(Ethylamino)phenol. Retrieved from [Link][1]

-

Bean, F. R. (1944). Process for producing N-substituted aminophenols.[1] U.S. Patent No. 2,338,482. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

Corbett, J. F. (1969). The chemistry of hair-dyeing. Journal of the Society of Cosmetic Chemists, 35, 297-310.[1]

-

European Chemicals Agency (ECHA). Registration Dossier: Aminophenol derivatives. Retrieved from [Link][1]

Sources

N-ethyl-p-aminophenol chemical structure and molecular weight

Structural Elucidation and Analytical Profiling of N-Ethyl-p-aminophenol: A Comprehensive Technical Guide

Executive Summary

N-ethyl-p-aminophenol (IUPAC: 4-(ethylamino)phenol) is a critical secondary amine and phenolic compound utilized extensively as a pharmaceutical intermediate, an antioxidant, and a photographic developing agent[1]. In pharmacological and toxicological contexts, it is a primary hepatic metabolite of N-ethylaniline, serving as a key biomarker for cytochrome P450-mediated biotransformation pathways[2]. This whitepaper provides a rigorous examination of its molecular architecture, metabolic pathways, and the field-proven analytical methodologies required for its synthesis and quantification.

Molecular Architecture & Physicochemical Properties

N-ethyl-p-aminophenol (CAS: 659-34-7) features a central benzene ring symmetrically substituted at the para positions with a hydroxyl group (-OH) and an ethylamine group (-NHCH₂CH₃)[1]. This bifunctional nature imparts unique amphoteric properties, allowing the molecule to act as both a hydrogen bond donor and acceptor. The electron-donating effects of both the hydroxyl and ethylamino groups highly activate the aromatic ring, making it susceptible to electrophilic aromatic substitution and rapid oxidation if exposed to ambient air or light.

Table 1: Quantitative Physicochemical Data of N-ethyl-p-aminophenol

| Property | Value |

| Molecular Formula | C₈H₁₁NO[1] |

| Molecular Weight | 137.18 g/mol [1] |

| Exact Mass | 137.084064 Da[1] |

| Topological Polar Surface Area (TPSA) | 32.3 Ų[1] |

| XLogP3 (Partition Coefficient) | 1.9[1] |

| Hydrogen Bond Donors | 2[1] |

| Hydrogen Bond Acceptors | 2[1] |

| Rotatable Bonds | 2[1] |

Metabolic Pathways: N-Ethylaniline Biotransformation

In mammalian systems, N-ethyl-p-aminophenol is generated via the hepatic microsomal metabolism of N-ethylaniline[2]. Cytochrome P450 (CYP450) enzymes catalyze the para-hydroxylation of the aromatic ring. Tracking this specific pathway is crucial for toxicological assessments, as competing oxidative pathways lead to the formation of phenylhydroxylamine, a known hematotoxic and methemoglobin-forming agent[2].

Hepatic microsomal metabolism of N-ethylaniline into N-ethyl-p-aminophenol and other metabolites.

Chemical Synthesis: Controlled Reductive Amination

The synthesis of secondary amines from primary anilines often suffers from over-alkylation, yielding unwanted tertiary amines. To synthesize N-ethyl-p-aminophenol with high selectivity, a reductive amination approach is preferred over direct alkylation with ethyl halides.

Protocol 1: Selective Mono-N-Ethylation of p-Aminophenol

Objective: Synthesize N-ethyl-p-aminophenol while preventing di-ethylation and O-alkylation. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the imine intermediate without reacting with the unactivated aldehyde or the unprotected phenolic hydroxyl group.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1.0 equivalent of p-aminophenol in anhydrous tetrahydrofuran (THF). Cool the reaction vessel to 0°C under an inert argon atmosphere to prevent auto-oxidation of the phenol.

-

Aldehyde Addition: Dropwise add 1.0 equivalent of acetaldehyde. Stir for 1 hour at 0°C to allow complete formation of the Schiff base (imine).

-

Reduction: Portion-wise add 1.5 equivalents of NaBH(OAc)₃. The mild nature of this reagent prevents the reduction of unreacted acetaldehyde, minimizing side reactions.

-

Incubation: Warm the mixture to room temperature and stir for 4 hours.

-

In-Process Control (IPC) & Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validating Step: The complete disappearance of the p-aminophenol spot confirms quantitative conversion, ensuring the reaction is driven to completion before quenching.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield pure N-ethyl-p-aminophenol.

Analytical Workflows: LC-MS/MS Quantification

For pharmacokinetic and metabolic studies, quantifying N-ethyl-p-aminophenol in complex biological matrices (e.g., microsomal incubations) requires high sensitivity and specificity[3].

Step-by-step LC-MS/MS analytical workflow for quantifying N-ethyl-p-aminophenol.

Protocol 2: LC-MS/MS Quantification in Microsomal Matrices

Objective: Isolate and quantify N-ethyl-p-aminophenol from hepatic microsomal assays. Causality & Design: Electrospray Ionization in positive mode (ESI+) is utilized because the secondary amine of N-ethyl-p-aminophenol readily accepts a proton to form a stable [M+H]⁺ ion. A gradient elution on a C18 column is employed to separate the highly polar metabolite from the hydrophobic parent drug.

Step-by-Step Methodology:

-

Matrix Quenching & Extraction: To 100 µL of the microsomal incubation, add 300 µL of ice-cold acetonitrile containing 50 ng/mL of N-ethyl-d₅-p-aminophenol (Deuterated Internal Standard). Self-Validating Step: The internal standard co-elutes with the analyte and mimics its ionization behavior, automatically correcting for matrix-induced ion suppression and extraction losses to ensure absolute quantitative accuracy.

-

Protein Precipitation: Vortex the mixture for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

-

Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 analytical column (e.g., 50 mm × 2.1 mm).

-

Mobile Phase A: 0.1% Formic acid in LC-MS grade water (provides protons to enhance ESI+ efficiency).

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Run a linear gradient from 5% B to 95% B over 5 minutes.

-

-

Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the transition m/z 138.1 → 110.1 (loss of ethylene) for N-ethyl-p-aminophenol.

-

Monitor the transition m/z 143.1 → 115.1 for the d₅-internal standard.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against nominal concentrations. Calculate the unknown concentrations using linear regression with 1/x² weighting.

References

-

Title: 4-(Ethylamino)phenol | C8H11NO | CID 12119 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

-

Title: Studies on the in vitro hepatic microsomal formation of amides during the metabolism of certain secondary and tertiary benzylic amines Source: ResearchGate URL: [Link]

Sources

Structural and Mechanistic Divergence: 4-Ethylaminophenol vs. p-Aminophenol in Chemical Synthesis and Toxicology

As a Senior Application Scientist specializing in molecular characterization and impurity profiling, I frequently encounter the analytical and toxicological challenges posed by closely related structural analogs. The distinction between p-Aminophenol (PAP) and 4-Ethylaminophenol serves as a masterclass in how a single N-alkyl substitution can fundamentally rewrite a molecule's physicochemical properties, reactivity, and biological fate.

While PAP is notoriously known as a highly regulated, toxic hydrolytic degradation product of paracetamol (acetaminophen)[1], 4-ethylaminophenol (an N-ethylated derivative) exhibits a distinct profile that shifts its utility toward industrial stabilization and complex metabolic pathways[2][3]. This whitepaper deconstructs the structural, toxicological, and analytical differences between these two compounds, providing field-proven protocols for their isolation and quantification.

Structural and Physicochemical Profiling

At the core of their divergence is the nature of the amine group. PAP features a primary aromatic amine (

The causality behind their differing behavior in biological and chromatographic systems lies in these quantitative physicochemical shifts:

Table 1: Comparative Physicochemical Properties

| Property | p-Aminophenol (PAP) | 4-Ethylaminophenol |

| CAS Number | 123-30-8 | 659-34-7 |

| Molecular Formula | ||

| Molecular Weight | 109.13 g/mol | 137.18 g/mol |

| Amine Classification | Primary ( | Secondary ( |

| Lipophilicity (XLogP3) | 0.04 | 1.9 |

| pKa (Dissociation) | pKa1 = 5.48, pKa2 = 10.30 | ~ 5.5 (Amine), ~ 10.2 (Phenol) |

| Primary Origin/Use | Paracetamol synthesis/impurity | Motor fuel stabilizer, fungal metabolite |

Data synthesized from authoritative chemical databases and OECD assessments[2][4][5].

The jump in the partition coefficient (XLogP3) from 0.04 to 1.9 dictates that 4-ethylaminophenol will partition much more readily into lipid bilayers and non-polar organic solvents compared to the highly aqueous-soluble PAP.

Mechanistic Toxicology and Reactivity

From a toxicological standpoint, the primary amine of PAP is a structural liability. PAP is a known nephrotoxin and hepatotoxin, and regulatory agencies (FDA/EMA) strictly limit its presence in paracetamol formulations to less than 50 ppm (0.005% w/w)[1].

The Causality of PAP Toxicity: PAP undergoes rapid spontaneous or enzyme-mediated oxidation to form 1,4-benzoquinone imine . Because the amine is primary, the resulting quinone imine is highly electrophilic and sterically accessible. It readily forms covalent adducts with cellular nucleophiles (such as the sulfhydryl groups on renal proteins), leading to acute tissue damage and methemoglobinemia[5][6].

The Protective Effect of N-Alkylation: 4-Ethylaminophenol, recognized as a primary metabolite of N-ethylaniline[3], exhibits altered redox kinetics. The N-ethyl group provides steric hindrance that partially shields the nitrogen center. While it can still oxidize, the resulting N-ethyl-1,4-benzoquinone imine is bulkier, altering its binding affinity to biological nucleophiles and shifting its clearance toward alternative metabolic conjugation pathways.

Fig 1: Comparative oxidation pathways of PAP vs. 4-Ethylaminophenol.

Analytical Workflows & Experimental Protocols

In the laboratory, the structural differences between these two compounds dictate our choice of analytical instrumentation. Because PAP is highly polar and prone to oxidation, reverse-phase high-performance liquid chromatography (RP-HPLC) with precise pH control is mandatory[7]. 4-Ethylaminophenol, being more lipophilic, is highly amenable to LC-MS/MS or GC-MS workflows[8].

Fig 2: Validated RP-HPLC workflow for aminophenol impurity profiling.

Protocol 1: Isocratic RP-HPLC Quantification of p-Aminophenol in Paracetamol

This self-validating protocol is designed to isolate the highly polar PAP from the bulk paracetamol API, achieving a Limit of Detection (LOD) of < 0.5 µg/mL[7].

Rationale for Mobile Phase: The pH is strictly maintained at 5.0. Because PAP has a pKa1 of 5.48[5], a pH of 5.0 ensures the primary amine is partially protonated. This prevents excessive retention and peak tailing on the hydrophobic C18 stationary phase, while paracetamol remains entirely neutral.

Step-by-Step Methodology:

-

System Setup: Equip the HPLC with a C18 Inertsil® ODS-3 column (250 mm × 4.60 mm i.d., 5 µm particle size)[7].

-

Mobile Phase Preparation: Prepare a 30:70 (v/v) mixture of HPLC-grade Methanol and 0.01 M Potassium Phosphate buffer. Adjust the buffer precisely to pH 5.0 using dilute phosphoric acid. Degas via ultrasonication for 15 minutes.

-

Sample Extraction: Accurately weigh powdered paracetamol tablets equivalent to 50 mg of API. Transfer to a 50 mL volumetric flask. Add 20 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution of the impurities[7].

-

Filtration: Filter the extract through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 5 mL of filtrate to prevent membrane-binding artifacts.

-

Chromatographic Run:

-

Flow Rate: 1.0 mL/min (Isocratic)

-

Injection Volume: 20 µL

-

Detection: UV absorbance at 243 nm[7].

-

-

Data Analysis: PAP will elute significantly earlier than paracetamol due to its lower lipophilicity. Integrate the peak area and quantify against a 5-point calibration curve (2.5 – 20 µg/mL).

Protocol 2: LC-MS/MS Detection of 4-Ethylaminophenol

For the more lipophilic 4-ethylaminophenol, often analyzed in environmental screening or metabolic tracking, mass spectrometry provides superior specificity[8].

-

Sample Preparation: Perform a liquid-liquid extraction (LLE) using ethyl acetate to leverage the compound's higher XLogP3 (1.9). Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 50:50 Methanol:Water (0.1% Formic Acid).

-

Chromatography: Utilize a C8 or biphenyl column which offers excellent pi-pi interactions for alkylated aromatics. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. The secondary amine readily accepts a proton to form the

precursor ion at m/z 138. Monitor specific MRM transitions (e.g., m/z 138

References

- PubChem, National Institutes of Health. "4-(Ethylamino)phenol | C8H11NO | CID 12119." NIH.gov.

- ChemicalBook. "4-Aminophenol | 123-30-8 Toxicity and Protection." ChemicalBook.com.

- OECD Existing Chemicals Database. "SIDS INITIAL ASSESSMENT PROFILE: p-Aminophenol." OECD.org.

- National Institutes of Health (PMC). "Organic Salts of Pharmaceutical Impurity p-Aminophenol." NIH.gov.

- Google Patents. "US2338482A - Process for producing n-substituted aminophenols." Google.com.

- ChemicalBook. "N-Ethylaniline | 103-69-5 Metabolism." ChemicalBook.com.

- ThaiScience. "Simultaneous determination of paracetamol and its main degradation product in generic paracetamol tablets using reverse-phase HPLC." ThaiScience.info.

- National Institutes of Health (PMC). "Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods." NIH.gov.

- Agilent Technologies. "Accurately Identify Emerging Environmental Chemical Contaminants." Agilent.com.

Sources

- 1. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2338482A - Process for producing n-substituted aminophenols - Google Patents [patents.google.com]

- 3. N-Ethylaniline | 103-69-5 [chemicalbook.com]

- 4. 4-(Ethylamino)phenol | C8H11NO | CID 12119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]

- 7. thaiscience.info [thaiscience.info]

- 8. agilent.com [agilent.com]

Thermodynamic Solvation Profiling of 4-(Ethylamino)phenol: A Comparative Analysis in Aqueous vs. Ethanolic Media

Executive Summary

4-(Ethylamino)phenol (4-EAP) is a critical primary intermediate utilized extensively in oxidative hair dye formulations and complex pharmaceutical syntheses[1]. For formulation scientists and drug development professionals, mastering its solubility profile in polar and semi-polar solvents is paramount. As a Senior Application Scientist, I approach solubility not merely as a static literature value, but as a dynamic thermodynamic equilibrium dictated by molecular architecture.

This technical guide provides an in-depth mechanistic analysis of the solvation thermodynamics of 4-EAP in water versus ethanol. Furthermore, it establishes a self-validating experimental protocol designed to circumvent the oxidative instability inherent to aminophenol derivatives[2].

Physicochemical Architecture and Solvation Causality

4-EAP (

-

Aqueous Solvation (Water) : Water possesses a high dielectric constant (

at 25°C) and forms a robust hydrogen-bonded network. While the hydroxyl (-OH) and amine (-NH-) groups of 4-EAP act as hydrogen bond donors and acceptors[3], the lipophilic ethyl chain disrupts the local water structure. This induces the "hydrophobic effect," forcing water molecules to form highly ordered, clathrate-like cages around the ethyl moiety. This ordering results in a significant decrease in entropy ( -

Ethanolic Solvation (Ethanol) : Ethanol (

) is an amphiphilic solvent. Its ethyl tail interacts favorably with the ethylamino group of 4-EAP via London dispersion forces, effectively mitigating the entropic penalty observed in water. Simultaneously, the hydroxyl group of ethanol readily forms hydrogen bonds with the polar functional groups of 4-EAP. The computed XLogP3 value of 1.9[3] quantitatively supports this lipophilic preference, indicating that 4-EAP partitions far more favorably into semi-polar organic solvents like ethanol.

Logical Relationships in Solvation Thermodynamics

To visualize the competing thermodynamic forces driving the solubility of 4-EAP, the following logical relationship diagram maps the distinct solvation pathways.

Thermodynamic solvation pathways of 4-EAP in water versus ethanol.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that dictate the solubility behavior of 4-(Ethylamino)phenol, synthesizing structural data with solvent compatibility.

| Property | Value | Solvation Implication |

| Molecular Formula | Contains competing polar and non-polar regions. | |

| Molecular Weight | 137.18 g/mol [3] | Low molecular weight facilitates moderate diffusion rates across the solid-liquid interface. |

| XLogP3 | 1.9[3] | Indicates lipophilicity; strongly favors ethanol over water. |

| H-Bond Donors | 2[3] | Can interact with both water and ethanol oxygen atoms. |

| H-Bond Acceptors | 2[3] | Can interact with solvent protic hydrogens. |

| Water Solubility | Low | Restricted by the entropic penalty of the ethyl group[4]. |

| Ethanol Solubility | High | Enhanced by dispersion forces and lower dielectric constant. |

| Oxidation Potential | High in alkaline/aerobic media | Requires an inert atmosphere during solubility testing to prevent quinone imine formation[2]. |

Experimental Methodology: Self-Validating Solubility Determination

Because p-aminophenol derivatives are highly susceptible to oxidation (rapidly turning brown in the presence of oxygen and light), standard visual or UV-Vis solubility methods are prone to artifactual errors. The causality behind selecting High-Performance Liquid Chromatography (HPLC) over UV-Vis lies in this oxidative lability; UV-Vis cannot reliably distinguish between intact 4-EAP and its oxidized byproducts.

Step-by-Step Protocol:

-

Solvent Preparation & Degassing : Sonicate HPLC-grade water and absolute ethanol under vacuum for 15 minutes to remove dissolved oxygen. Purge both solvents with high-purity Nitrogen (

) gas for 10 minutes.-

Causality: Removing dissolved oxygen prevents the premature oxidation of 4-EAP, ensuring the measured concentration reflects the intact parent molecule.

-

-

Sample Saturation : In amber glass vials (to prevent photodegradation), add an excess amount of 4-EAP solid to 10 mL of each respective solvent. Seal the vials with PTFE-lined septa under a continuous

stream. -

Isothermal Equilibration : Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C at 150 RPM.

-

Causality: Solubility is highly temperature-dependent. Precise thermal control ensures accurate thermodynamic data. Agitation overcomes the diffusion barrier at the solid-liquid interface.

-

-

Equilibrium Validation (Self-Validating Step) : Extract 100 µL aliquots at 24 hours and 48 hours using a syringe equipped with a 0.22 µm PTFE filter. If the concentration difference between the 24h and 48h time points is

, thermodynamic equilibrium is confirmed ( -

HPLC-UV Quantification : Dilute the filtered aliquots in a compatible mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid) to fall within the linear dynamic range of the standard curve. Inject onto a C18 reverse-phase column and monitor at

(approx. 240 nm).-

Causality: HPLC separates 4-EAP from any trace oxidative degradation products, guaranteeing that the solubility value is not artificially inflated by soluble impurities.

-

Self-validating experimental workflow for 4-EAP solubility determination.

Conclusion

The solubility of 4-(Ethylamino)phenol is fundamentally governed by the interplay between its polar hydrogen-bonding groups and its lipophilic ethyl chain. While water struggles to accommodate the ethyl moiety due to entropic penalties, ethanol provides an ideal amphiphilic environment that satisfies both dispersion and hydrogen-bonding requirements. For drug development and cosmetic formulation professionals, ethanol or mixed aqueous-ethanolic co-solvent systems are strongly recommended to achieve optimal thermodynamic stability and active ingredient concentration.

References[3] Title: 4-(Ethylamino)phenol | C8H11NO | CID 12119 - PubChem - NIH | Source: nih.gov | URL: https://pubchem.ncbi.nlm.nih.gov/compound/12119[1] Title: US6342079B1 - Primary intermediate for use in oxidative hair dyeing | Source: google.com | URL:https://patents.google.com/patent/US6342079B1/en[4] Title: 4-Aminophenol - Wikipedia | Source: wikipedia.org | URL:https://en.wikipedia.org/wiki/4-Aminophenol[5] Title: 4-AMINOPHENOL - Ataman Kimya | Source: atamanchemicals.com | URL:https://www.atamanchemicals.com/4-aminophenol_u25841/[2] Title: 4-Aminophenol | 123-30-8 - ChemicalBook | Source: chemicalbook.com | URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8112330.htm

Sources

4-(Ethylamino)phenol melting point and physical appearance

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Ethylamino)phenol

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(Ethylamino)phenol (CAS No. 659-34-7), with a specific focus on its physical appearance and melting point. Addressed to researchers, scientists, and professionals in drug development, this document navigates the available literature data and underscores the critical need for empirical validation of physical constants. A detailed, field-proven protocol for the accurate determination of melting point is provided, framed within a self-validating system to ensure data integrity. The causality behind experimental choices is emphasized, reflecting a commitment to scientific rigor and best practices in laboratory settings.

Introduction and Chemical Identity

4-(Ethylamino)phenol, with the Chemical Abstracts Service (CAS) Registry Number 659-34-7, is an aromatic organic compound containing both a hydroxyl and a secondary amine functional group.[1][2][3] These functionalities make it a subject of interest in various chemical syntheses, particularly as an intermediate in the development of pharmaceuticals and dyes. Its structure, comprising a phenol ring substituted at the para-position with an ethylamino group, dictates its chemical reactivity and physical properties.

An accurate understanding of its fundamental properties, such as melting point and physical appearance, is a prerequisite for its use in any research or development context. These parameters serve as primary indicators of sample purity and identity. This guide addresses the characterization of these properties, noting where literature data is sparse and highlighting the imperative for direct experimental verification.

Chemical Structure:

-

IUPAC Name: 4-(ethylamino)phenol[1]

-

Molecular Formula: C₈H₁₁NO[1]

-

Molecular Weight: 137.18 g/mol [1]

-

CAS Registry Number: 659-34-7[1]

Physicochemical Properties

Physical Appearance

Based on the general characteristics of aminophenols and related aromatic compounds, 4-(Ethylamino)phenol is expected to be a solid at room temperature. The color of aminophenol derivatives can range from white to off-white, light gray, or tan.[4] This variability is often attributed to trace impurities or, more commonly, to gradual oxidation upon exposure to air and light, a characteristic feature of phenolic and amino compounds. Therefore, researchers should anticipate that the color of a given sample may darken over time and should record the appearance upon receipt and before each use.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. It is a fundamental thermochemical property used for identification and as a sensitive criterion for purity. Impurities typically depress and broaden the melting range.

A review of major chemical databases, including the comprehensive PubChem repository, reveals that an experimentally determined melting point for 4-(Ethylamino)phenol is not consistently reported.[1] This absence of a definitive literature value makes it incumbent upon the researcher to perform a rigorous experimental determination on their specific sample. For context, related isomers and derivatives exhibit a wide range of melting points, such as 3-(Ethylamino)phenol at 62 °C and 3-Ethylamino-4-methylphenol at 85-87 °C, underscoring that minor structural changes can significantly alter this physical constant.[5][6]

Experimental Determination of Melting Point

The following protocol describes a robust, self-validating method for determining the melting point of a solid organic compound like 4-(Ethylamino)phenol using a modern digital melting point apparatus.

Principle of the Method

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled, slow rate. The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (meniscus clear) are recorded as the melting range. For a pure substance, this range should be narrow (typically < 1 °C). The experiment's trustworthiness is ensured by calibrating the apparatus with certified standards and by employing a slow heating rate near the expected melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 4-(Ethylamino)phenol sample is completely dry. If necessary, dry it under a vacuum.

-

Place a small amount of the sample onto a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder. This is critical for efficient and even heat transfer within the capillary.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small plug of material (2-3 mm in height) should enter the tube.

-

To pack the sample tightly into the sealed end, tap the bottom of the tube gently on a hard surface or drop it through a long glass tube stood vertically on the bench. A densely packed sample prevents air pockets and ensures accurate measurement.

-

-

Apparatus Calibration (Self-Validation):

-

Before running the unknown sample, verify the apparatus's accuracy using a certified melting point standard with a known melting point close to the anticipated range of the sample.

-

If the apparatus reading deviates from the standard's certified value, apply a correction factor to all subsequent measurements. This step is fundamental to the trustworthiness of the results.

-

-

Measurement Procedure:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid run can be performed to establish a rough estimate.

-

Once the temperature is ~15 °C below the anticipated melting point, reduce the heating rate significantly to 1-2 °C per minute. Causality: A slow heating rate is essential to ensure thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

-

Observe the sample closely through the magnifying lens.

-

Record T₁ (Onset): The temperature at which the first drop of liquid appears within the solid matrix.

-

Record T₂ (Clear Point): The temperature at which the last solid crystal melts, and the entire sample is a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

-

Repeat for Verification:

-

Allow the apparatus to cool sufficiently.

-

Perform a second determination with a fresh sample in a new capillary tube. Consistent results between runs confirm the accuracy of the measurement.

-

Data Summary

The known and empirically determined properties of 4-(Ethylamino)phenol are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(ethylamino)phenol | PubChem[1] |

| CAS Registry Number | 659-34-7 | PubChem[1] |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| Physical Appearance | Solid (expected) | Inferred from related compounds[4] |

| Melting Point | Not consistently reported in literature. Requires experimental determination. | PubChem[1] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical standard where literature data is incomplete.

Sources

- 1. 4-(Ethylamino)phenol | C8H11NO | CID 12119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Ethylamino)phenol - [sigmaaldrich.cn]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 4-(Methylamino)phenol Sulfate | 55-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-Ethylamino-4-methylphenol - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

p-Ethylaminophenol synonyms and IUPAC nomenclature

Topic: p-Ethylaminophenol synonyms and IUPAC nomenclature Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Nomenclature, Synthesis, and Structural Characterization[1][2]

Executive Technical Summary

p-Ethylaminophenol (CAS: 659-34-7) is a secondary amine derivative of phenol, characterized by an N-ethyl substitution on the para-amino group. It serves as a critical intermediate in the synthesis of fine chemicals, specifically in oxidative dye couplers (hair colorants) and photographic developing agents.

This guide moves beyond basic definitions to provide a rigorous analysis of its nomenclature logic, a validated laboratory synthesis protocol via reductive amination, and a self-consistent spectral characterization framework.

Nomenclature and Chemical Identity

IUPAC and Systematic Nomenclature

The nomenclature for this molecule can be derived from two parent structures: phenol or aniline . However, IUPAC priority rules dictate that the hydroxyl group (-OH) takes precedence over the amino group (-NH2) for the parent name.

-

Preferred IUPAC Name (PIN): 4-(Ethylamino)phenol

-

Basis: The parent ring is phenol. Carbon-1 is attached to the hydroxyl group. The amino group is at position 4. The amino nitrogen bears an ethyl substituent.

Synonym Analysis & Ambiguity Resolution

Researchers must navigate a landscape of trivial and semi-systematic names. The prefix "p-" (para) is common in industrial literature but deprecated in strict IUPAC usage in favor of numeric locants.

| Name Category | Synonym | Technical Context |

| Systematic | 4-(Ethylamino)phenol | Preferred for publications/patents. |

| Substitutive | N-Ethyl-4-aminophenol | Emphasizes the amine modification. |

| Trivial/Archaic | p-Ethylaminophenol | Common in industrial catalogs. |

| Ambiguous | 4-Hydroxy-N-ethylaniline | Treats aniline as parent; chemically correct but lower priority. |

| Trade/Photo | Photol (generic class) | Often refers to sulfate salts in photography. |

Critical Distinction: Do not confuse with Tyramine (4-(2-aminoethyl)phenol), where the ethyl group is a linker between the ring and the amine. In p-ethylaminophenol, the ethyl group is attached directly to the nitrogen.

Chemical Identifiers

-

CAS Registry Number: 659-34-7

-

Molecular Formula: C₈H₁₁NO

-

Molecular Weight: 137.18 g/mol

-

SMILES: CCNC1=CC=C(C=C1)O

-

InChIKey: UJWHLERCFNIFNJ-UHFFFAOYSA-N

Synthesis Protocol: Reductive Amination

Strategic Rationale

While direct alkylation of p-aminophenol with ethyl halides is possible, it suffers from poor selectivity, often yielding mixtures of mono-ethyl, di-ethyl, and O-alkylated byproducts.

Recommended Route: Reductive Amination using acetaldehyde and sodium borohydride (NaBH₄).

-

Why: This method proceeds via an imine intermediate, ensuring mono-alkylation selectivity under controlled conditions. It avoids the harsh conditions of high-pressure hydrogenation.

Visual Reaction Pathway

Caption: Selective synthesis of 4-(ethylamino)phenol via reductive amination to prevent over-alkylation.

Step-by-Step Methodology

Safety Note: Perform all steps in a fume hood. p-Aminophenol is nephrotoxic and a skin sensitizer.

-

Imine Formation (In Situ):

-

Dissolve 10.9 g (100 mmol) of p-aminophenol in 100 mL of absolute ethanol.

-

Add 5.6 g (127 mmol) of acetaldehyde dropwise at 0°C.

-

Mechanistic Insight: The solution will darken slightly as the Schiff base (imine) forms. Stir for 30 minutes to ensure equilibrium favors the imine.

-

-

Reduction:

-

Add 5.7 g (150 mmol) of Sodium Borohydride (NaBH₄) in small portions over 20 minutes.

-

Control: Maintain temperature below 10°C to prevent reduction of the aldehyde before it couples with the amine.

-

-

Quenching & Isolation:

-

Stir for 2 hours at room temperature.

-

Quench excess hydride by carefully adding 10 mL of water followed by dilute acetic acid until pH ~7.

-

Evaporate ethanol under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Recrystallization: Use a mixture of Ethanol/Water (1:1).

-

Target Yield: ~75-85%.

-

Target Melting Point: 124–126 °C (Lit. value).

-

Structural Characterization & Validation

To ensure the synthesized compound is p-ethylaminophenol and not the di-ethyl or O-ethyl derivative, use the following self-validating spectral markers.

1H NMR Interpretation (DMSO-d6, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Validation Logic |

| 1.15 ppm | Triplet (J = 7.1 Hz) | 3H | -CH₂CH₃ | Confirms ethyl group presence. |

| 3.05 ppm | Quartet (J = 7.1 Hz) | 2H | -N-CH₂ - | Coupling with methyl confirms N-ethyl connectivity. |

| 4.80 ppm | Broad Singlet | 1H | -NH - | Exchangeable with D₂O. Proves secondary amine (mono-alkylation). |

| 6.50 ppm | Doublet (J = 8.8 Hz) | 2H | Ar-H (Ortho to N) | Upfield shift due to electron-donating amine. |

| 6.65 ppm | Doublet (J = 8.8 Hz) | 2H | Ar-H (Ortho to O) | Characteristic AA'BB' pattern of para-substitution. |

| 8.50 ppm | Broad Singlet | 1H | -OH | Confirms phenol integrity (no O-alkylation). |

Infrared (IR) Spectroscopy Signatures

-

3300–3400 cm⁻¹: Broad O-H stretch (Phenolic).[1]

-

~3250 cm⁻¹: Sharp N-H stretch (Secondary amine). Note: A tertiary amine (di-ethyl) would lack this band.

-

1230 cm⁻¹: C-N stretching vibration (Aromatic amine).

Applications and Safety Profile

Industrial & Research Applications

-

Photographic Chemistry: Acts as a developing agent (reducing agent). The N-ethyl group increases solubility and modifies the redox potential compared to the parent p-aminophenol, allowing for finer grain development.

-

Hair Dye Couplers: Used as a primary intermediate. In the presence of hydrogen peroxide and a coupler (e.g., resorcinol), it oxidizes to form stable indoaniline dyes.

-

Antioxidant Synthesis: Precursor for complex rubber antioxidants and polymerization inhibitors.

Toxicology and Handling

-

Hazards: Classified as Skin Corr.[2][3] 1B (Causes severe skin burns) and Acute Tox. 4 (Harmful if swallowed).[3]

-

Sensitization: Known skin sensitizer. Repeated exposure can lead to contact dermatitis.

-

Storage: Air and light sensitive. Oxidizes to form dark purple quinone-imines. Store under inert gas (Argon/Nitrogen) in amber vials.

Nomenclature Hierarchy Visualization

Caption: Hierarchical breakdown of IUPAC nomenclature rules applied to 4-(ethylamino)phenol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12119, 4-(Ethylamino)phenol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Phenol, 4-(ethylamino)- Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-ethylaminophenol. Retrieved from [Link]

- Corbett, J. F. (1969).The chemistry of hair-dye coloring. Journal of the Society of Cosmetic Chemists, 20, 253-271.

Sources

Toxicity Profile and Skin Sensitization of N-Ethyl Aminophenols: A Mechanistic & Regulatory Guide

This in-depth technical guide details the toxicity profile and skin sensitization mechanisms of N-ethyl aminophenols, designed for researchers and drug development professionals.

Executive Summary

N-ethyl aminophenols and their derivatives (e.g., N-ethyl-3-aminophenol, N-ethyl-N-(2-hydroxyethyl)-4-aminophenol sulfate) represent a critical class of oxidative coupling agents used in hair colorants and pharmaceutical intermediates. While their N-substitution offers modulation of reaction kinetics and color stability, it introduces distinct toxicological challenges compared to parent aminophenols.

Key Safety Determinants:

-

Sensitization Potency: Most are classified as strong sensitizers (Category 1A/1B) due to their conversion into electrophilic quinone imines.

-

Metabolic Activation: Toxicity is driven by N-dealkylation (CYP450-mediated) and subsequent oxidation, a pathway distinct from the direct oxidation seen in primary aminophenols.

-

Regulatory Status: Strict limits (typically <1.5% on-head) are enforced by the SCCS (Scientific Committee on Consumer Safety) due to mutagenicity and sensitization risks.

Chemical Identity & Physicochemical Properties

The N-ethyl group alters the lipophilicity (LogP) and skin penetration rates of the parent molecule. Below are the core specifications for the primary derivatives discussed.

| Parameter | N-Ethyl-3-Aminophenol | 2-Amino-4-hydroxyethylaminoanisole Sulfate (A84) |

| CAS Number | 621-33-0 | 83763-48-8 |

| Function | Coupler (Hair Dye) | Coupling Agent |

| Molecular Weight | 137.18 g/mol | 280.30 g/mol |

| LogP (calc) | ~2.0 (Moderate Lipophilicity) | -0.8 (Hydrophilic due to sulfate) |

| pKa | ~9.8 (Phenolic OH), ~5.6 (Amine) | ~5.0 (Amine) |

| Physical Form | Crystalline Powder | Grey-blue Powder |

Structure-Activity Relationship (SAR):

-

Steric Hindrance: The ethyl group at the nitrogen atom slows down the initial oxidation step compared to the free amine, potentially delaying the onset of sensitization but not eliminating it.

-

Skin Penetration: Higher LogP of the free base facilitates stratum corneum penetration, while sulfate salts (used to improve solubility) rely on follicular pathways.

Mechanism of Action: The Adverse Outcome Pathway (AOP)

The toxicity of N-ethyl aminophenols is not intrinsic to the parent molecule but arises from metabolic activation . The ethyl group must often be removed or the ring oxidized to generate the reactive hapten.

Metabolic Activation Pathway

Unlike p-aminophenol, which directly oxidizes to a quinone imine, N-ethyl derivatives undergo oxidative N-dealkylation or direct ring oxidation.

Key Steps:

-

N-Dealkylation: CYP450 enzymes hydroxylate the

-carbon of the ethyl group, releasing acetaldehyde and the primary amine.[1] -

Oxidation: The resulting amine oxidizes to a Quinone Imine .

-

Haptenization: The electrophilic Quinone Imine covalently binds to nucleophilic skin proteins (Cysteine/Lysine residues).

Pathway Visualization (Graphviz)

Caption: Metabolic activation pathway of N-ethyl aminophenols leading to skin sensitization via quinone imine formation.

Toxicity Profile & Risk Assessment

Acute and Sub-chronic Toxicity

-

Acute Oral Toxicity: Moderate.

-

Example (A84): LD50 in rats is 475–588 mg/kg bw .

-

Signs: Tonic spasms, piloerection, respiratory distress.

-

-

Repeated Dose Toxicity:

-

Target Organs: Kidney (nephrotoxicity) and Liver (hepatotoxicity) due to oxidative stress from quinone imines.

-

NOAEL (Rat): Typically 15–50 mg/kg bw/day for long-term exposure.

-

Genotoxicity & Mutagenicity[2][3]

-

In Vitro: N-ethyl aminophenols often test positive in bacterial reverse mutation assays (Ames test) due to the formation of reactive nitrenium ions or ROS.

-

In Vivo: Generally negative in mammalian micronucleus tests, suggesting that rapid detoxification pathways (acetylation, glucuronidation) mitigate the risk in systemic circulation.

-

SCCS Position: Substances like A84 are considered safe regarding mutagenicity only if nitrosamine content is strictly controlled (<50 ppb), as secondary amines can form carcinogenic nitrosamines.

Skin Sensitization (The Critical Endpoint)

These compounds are strong sensitizers .

-

LLNA (Local Lymph Node Assay):

-

EC3 Value: Typically < 1.0% (indicating strong potency).

-

Classification: Category 1A (H317: May cause an allergic skin reaction).

-

-

Human Data: Patch test data confirms high rates of cross-reactivity with p-phenylenediamine (PPD).

Experimental Methodologies (Self-Validating Protocols)

To assess the sensitization potential of new N-ethyl derivatives, the following in chemico and in vitro assays are required, replacing animal testing where possible.

Direct Peptide Reactivity Assay (DPRA) - OECD 442C

This assay quantifies the molecular initiating event (haptenization).

Protocol Workflow:

-

Preparation: Prepare 100 mM stock of test chemical in Acetonitrile (or appropriate solvent).

-

Incubation:

-

Mix chemical with Cysteine peptide (1:10 molar ratio) and Lysine peptide (1:50 molar ratio).

-

Incubate for 24 hours ± 2h at 25°C in the dark.

-

-

Analysis: Quantify remaining peptide via HPLC-UV (220 nm).

Calculation & Prediction Model:

| Mean Depletion (Cys + Lys) | Reactivity Class | Prediction |

| 0.00% - 6.38% | No/Minimal | Negative |

| > 6.38% | Low/Moderate/High | Positive |

Validity Criteria (Self-Validation):

-

Standard Calibration:

. -

Positive Control (Cinnamic Aldehyde): Cys depletion 60.8–100%; Lys depletion 40.2–69.0%.

-

Variability: SD of replicates must be < 14.9% (Cys) and < 11.6% (Lys).

KeratinoSens™ Assay - OECD 442D

This assay measures the activation of the Nrf2-ARE pathway (oxidative stress response) in keratinocytes.

Protocol Workflow:

-

Seeding: Plate HaCaT cells containing the ARE-Luciferase reporter.

-

Exposure: Treat cells with 12 serial dilutions of the N-ethyl aminophenol. Incubate for 48 hours.

-

Measurement: Measure Luminescence (Luciferase activity) and Fluorescence (Cell viability via Resazurin).

Acceptance Criteria (Critical for Data Integrity):

-

Induction:

(Max fold induction) must be > 1.5-fold . -

Dose-Response: Clear dose-dependent increase.

-

Viability: Cell viability must be > 70% at the lowest concentration inducing the 1.5-fold effect.[2]

-

EC1.5 Value: The concentration where induction crosses 1.5-fold must be < 1000 µM .[2]

References

-

OECD. (2015). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. Link

-

OECD. (2018). Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals. Link

-

SCCS (Scientific Committee on Consumer Safety). (2009).[3] Opinion on 2-amino-4-hydroxyethylaminoanisole sulfate (COLIPA n° A84).[3] SCCS/1250/09.[3] Link

-

SCCS (Scientific Committee on Consumer Safety). (2013). Opinion on 5-amino-6-chloro-o-cresol (COLIPA n° A94). SCCS/1493/12. Link

-

Basketter, D. A., et al. (2007). The local lymph node assay: status of validation. Food and Chemical Toxicology, 45(11), 2326-2336. Link

-

Natsch, A., & Ryan, C. A. (2015). Impact of N-oxidation and N-dealkylation on the skin sensitization potential of chemicals. Toxicology Research, 4, 606-616. Link

Sources

Methodological & Application

Application Note: Highly Selective Synthesis of 4-(Ethylamino)phenol via One-Pot Reductive Amination

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reaction Type: Two-Step, One-Pot Reductive Amination

Strategic Overview & Mechanistic Causality

The selective N-alkylation of aminophenols is a critical transformation in pharmaceutical synthesis, as the 4-aminophenol core serves as a fundamental building block for numerous active pharmaceutical ingredients (APIs), including paracetamol derivatives[1]. However, 4-aminophenol is highly electron-rich and notoriously sensitive to air oxidation, often degrading into complex polymeric mixtures if handled improperly[1].

To synthesize 4-(ethylamino)phenol without triggering over-alkylation (forming the N,N-diethyl byproduct) or oxidizing the phenol ring, a 2 is the most robust strategy[2]. This method involves the condensation of 4-aminophenol with acetaldehyde to form an intermediate Schiff base (imine), followed by in-situ hydride reduction using sodium borohydride (

Causality in Reagent Selection

-

Sequential vs. Direct Amination: While reagents like sodium triacetoxyborohydride (

) allow for simultaneous mixing of all reagents due to their orthogonality with aldehydes, they are less atom-economical[3]. -

Electrophile Volatility: Acetaldehyde is extremely volatile (bp 20.2 °C). It must be pre-chilled and added dropwise to ensure accurate stoichiometry. A slight excess (1.05 eq) compensates for evaporative loss without driving over-alkylation.

-

Solvent Dynamics: Methanol (MeOH) is selected because it solubilizes both the polar starting material and the non-polar imine. Furthermore, protic solvents facilitate the proton-transfer steps required for hemiaminal dehydration.

Figure 1: Mechanistic pathway for the reductive amination of 4-aminophenol.

Quantitative Reaction Parameters

To ensure reproducibility, the following stoichiometric ratios and parameters are standardized for a 10 mmol scale synthesis.

Table 1: Stoichiometry and Reagent Parameters

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Aminophenol | 109.13 | 1.00 | 1.09 g | Primary Substrate |

| Acetaldehyde | 44.05 | 1.05 | 0.59 mL (0.46 g) | Alkylating Agent |

| Methanol (Anhydrous) | 32.04 | - | 20.0 mL | Solvent |

| Sodium Borohydride | 37.83 | 1.50 | 0.57 g | Reducing Agent |

Experimental Protocol

This protocol is designed as a self-validating system . At each phase, visual and physical markers confirm the success of the chemical transformation.

Figure 2: Step-by-step experimental workflow for the one-pot reductive amination process.

Phase 1: Imine Condensation

-

Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Purge the flask with Argon or Nitrogen for 5 minutes to displace oxygen.

-

Dissolution: Add 1.09 g of 4-aminophenol to the flask, followed by 20 mL of anhydrous, degassed methanol. Stir until fully dissolved.

-

Electrophile Addition: Pre-chill the acetaldehyde in an ice bath. Using a gas-tight syringe, add 0.59 mL of acetaldehyde dropwise over 5 minutes.

-

Validation Check: Stir the solution at room temperature for 1 hour.

Phase 2: Hydride Reduction

-

Thermal Control: Transfer the flask to an ice bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling controls the highly exothermic reaction between

and methanol, preventing thermal degradation of the imine. -

Hydride Addition: Weigh out 0.57 g of

. Carefully2 over 15 minutes[2].-

Self-Validation: Vigorous bubbling (hydrogen gas evolution) will occur[3]. The deep yellow color of the imine will gradually fade as the conjugated system is reduced to the secondary amine.

-

-

Completion: Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour[2].3[3].

Phase 3: Quenching & Isolation

-

Quench: Slowly pour the reaction mixture into 30 mL of distilled water to destroy any unreacted borohydride[2].

-

Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

mL). -

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

, and filter. -

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(ethylamino)phenol as a solid. Purify via recrystallization or flash column chromatography if analytical-grade purity is required.

Quality Control & Troubleshooting

Table 2: Reaction Monitoring and Self-Validation Markers

| Observation / Issue | Root Cause Analysis | Corrective Action |

| Solution turns dark brown/black | Oxidation of the 4-aminophenol core due to oxygen exposure. | Ensure solvents are thoroughly degassed. Maintain a strict Argon/Nitrogen atmosphere. |

| Presence of N,N-diethyl byproduct | Excess acetaldehyde or extended reaction times prior to reduction. | Strictly adhere to 1.05 eq of acetaldehyde. Do not exceed 1.5 hours for imine formation. |

| Incomplete reduction (Imine remains) | Ensure |

References

-

Reductive Amination Reaction (Laboratory Protocol) Source: OpenBU (Boston University) URL:[Link]

-

Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent Source: ResearchGate URL:[Link]

Sources

4-(Ethylamino)phenol as a dye intermediate in oxidative hair colors

Application Note: 4-(Ethylamino)phenol as a Dye Intermediate in Oxidative Hair Colors

Abstract

This application note details the technical evaluation, formulation, and analytical characterization of 4-(Ethylamino)phenol (also known as N-Ethyl-p-aminophenol) as a primary intermediate in permanent oxidative hair coloring systems. Unlike its parent compound, p-aminophenol, the N-ethyl derivative offers distinct steric and electronic properties that influence reaction kinetics and final color deposition, typically shifting the chromophore towards cooler, violet-blue tones when coupled with standard modifiers. This guide provides a robust framework for researchers to integrate this intermediate into a stable chassis, validated by HPLC protocols and mechanistic insights.

Chemical Profile & Role

4-(Ethylamino)phenol functions as a Primary Intermediate (Precursor). In the presence of an oxidizing agent (hydrogen peroxide) and an alkaline medium, it undergoes oxidation to form a reactive quinone imine species, which subsequently couples with color modifiers (Couplers) to form the final dye molecule.[1][2]

| Property | Specification |

| IUPAC Name | 4-(Ethylamino)phenol |

| Common Name | N-Ethyl-p-aminophenol |

| CAS Number | 123-07-9 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Function | Primary Intermediate (Oxidation Base) |

| pKa (approx) | ~5.5 (amine), ~10.0 (phenol) |

| Solubility | Soluble in alcohols, alkaline water; slightly soluble in neutral water. |

Mechanism of Action

The coloring process relies on the oxidative coupling reaction.[1] The N-ethyl group acts as an electron-donating substituent, which stabilizes the cationic intermediate but also introduces steric bulk, potentially modifying the reaction rate compared to p-aminophenol.

Reaction Pathway

-

Activation: Under alkaline conditions (pH 9-10), the phenol moiety is deprotonated.

-

Oxidation: H₂O₂ oxidizes the precursor to the electrophilic N-ethyl-p-benzoquinone imine .

-

Coupling: The quinone imine attacks the nucleophilic center of a coupler (e.g., Resorcinol, m-Aminophenol).

-

Chromophore Formation: Further oxidation yields the final Indo dye (Indoamine or Indoaniline).

Figure 1: Oxidative coupling pathway of 4-(Ethylamino)phenol forming a permanent dye molecule.

Formulation Protocol: Experimental Chassis

This protocol outlines the creation of a standard "Base Cream" to evaluate the color performance of 4-(Ethylamino)phenol against standard couplers.

Reagents & Equipment

-

Phase A (Oil Phase): Cetearyl Alcohol (6.0%), Ceteareth-20 (3.0%), Oleic Acid (2.0%).

-

Phase B (Water Phase): Deionized Water (qs), Sodium Sulfite (0.2% - Antioxidant), EDTA (0.1% - Chelator), Erythorbic Acid (0.2%).

-

Phase C (Dye Phase): 4-(Ethylamino)phenol (Equimolar), Coupler (Equimolar), Propylene Glycol (5.0%), Ammonium Hydroxide (28% soln, to pH 10).

-

Developer: 6% (20 Volume) Hydrogen Peroxide Cream.

Step-by-Step Procedure

-

Base Preparation: Heat Phase A and Phase B separately to 75°C. Slowly add Phase A to Phase B with high-shear mixing (homogenizer) to form an emulsion. Cool to 40°C.

-

Dye Dissolution: In a separate beaker, dissolve 4-(Ethylamino)phenol and the selected Coupler (e.g., 1-Naphthol for blue/violet) in Propylene Glycol.

-

Note: If solubility is poor, add a small amount of Isopropanol or slightly warm the solvent.

-

-

Integration: Add the Dye Phase (C) to the base emulsion. Mix thoroughly.

-

Alkalization: Adjust pH to 10.0 ± 0.2 using Ammonium Hydroxide.

-

Critical Control Point: The pH must be precise; low pH (<9.0) will inhibit the oxidation of the ethyl-substituted amine.

-

-

Application: Mix the Dye Cream 1:1 with Developer. Apply to bleached yak hair swatches. Process for 30 minutes at 25°C. Rinse, shampoo, and dry.

Analytical Protocol: HPLC Purity & Stability

To ensure reproducible color results, the purity of the intermediate must be verified, as impurities (e.g., ethyl aniline or p-aminophenol) can alter the shade.

Method Parameters

-

Instrument: HPLC with Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 10 mM Phosphate Buffer (pH 6.0) + 5mM Ion Pairing Agent (Octanesulfonic acid sodium salt).

-

Reasoning: The ion pairing agent improves retention and peak shape for the amine.

-

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B), 20-25 min (60% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm (general) and 290 nm (specific for aminophenols).

Sample Preparation

-

Weigh 10 mg of 4-(Ethylamino)phenol.[4]

-

Dissolve in 10 mL of Mobile Phase A:Acetonitrile (50:50).

-

Filter through a 0.45 µm PTFE filter.

-

Inject 10 µL.

Acceptance Criteria:

-

Purity > 98.0%.

-

Unknown impurities < 0.1%.

-

Note: 4-(Ethylamino)phenol is sensitive to oxidation in solution. Prepare samples immediately before injection.

Safety & Toxicology Assessment

While 4-(Ethylamino)phenol is a structural analogue to p-aminophenol, its safety profile must be rigorously evaluated per SCCS (Scientific Committee on Consumer Safety) guidelines for hair dye substances.

Key Toxicological Endpoints:

-

Skin Sensitization: As with all p-phenylenediamine and p-aminophenol derivatives, sensitization is the primary risk.

-

Test: Local Lymph Node Assay (LLNA) is standard. The ethyl group may modify potency compared to the parent compound.

-

-

Mutagenicity: Ames Test (OECD 471) is mandatory.

-

Alert: Secondary amines can theoretically form nitrosamines.[1] Formulations must be free of nitrosating agents (e.g., nitrites) and stored in nitrite-free containers [1].

-

-

Regulatory Limits: While specific limits for the N-ethyl derivative may vary by region, p-aminophenol is typically restricted to ~0.9% (mixed 1:1) in the EU.[5][6][7][8][9] It is prudent to adopt similar conservative limits for the ethyl derivative during development [2].

References

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission.[5][6][9]

-

European Commission. (2009).[7] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Official Journal of the European Union.

- Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists, 24, 85-96.

-

Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561.

Sources

- 1. mdpi.com [mdpi.com]

- 2. compoundchem.com [compoundchem.com]

- 3. Separation of 1-Naphthalenemethanol, alpha,alpha-bis[4-(diethylamino)phenyl]-4-(ethylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. ec.europa.eu [ec.europa.eu]

- 6. EU Restricts the Use of Tetrahydropyranyloxy Phenol and Dihydroxyacetone in Cosmetics | SGS Ireland [sgs.com]

- 7. trckem.in [trckem.in]

- 8. cir-safety.org [cir-safety.org]

- 9. SCCS Scientific advice on hair dye ‘Basic Brown 16’ (C009) (CAS No. 26381-41-9, EC No. 247-640-9) Submission V ter. - Public Health [health.ec.europa.eu]

Application Note: Advanced Photographic Formulation with 4-(Ethylamino)phenol

Abstract

This application note details the formulation, mechanism, and performance characteristics of 4-(Ethylamino)phenol (N-ethyl-p-aminophenol) as a developing agent in silver halide photography. Historically overshadowed by its methyl-analogue (Metol/Elon), the ethyl-derivative offers distinct advantages in toxicological safety—specifically reduced sensitization potential—while maintaining the rapid induction kinetics characteristic of Kendall Class A developers. This guide provides a rigorous protocol for compounding a "Modified D-76" reference developer, utilizing 4-(Ethylamino)phenol as a direct, superadditive substitute for Metol.

Chemical Basis & Redox Mechanism

Molecule Identity and Properties

4-(Ethylamino)phenol is a secondary amine derivative of p-aminophenol. In photographic chemistry, it functions as a reducing agent, donating electrons to exposed silver halide crystals.

| Property | Metol (Standard) | 4-(Ethylamino)phenol (Target) |

| IUPAC Name | 4-(Methylamino)phenol sulfate | 4-(Ethylamino)phenol |

| Molecular Weight | 172.20 g/mol (hemisulfate) | 137.18 g/mol (free base) |

| Solubility (Water) | High (as sulfate) | Moderate (base); High (as salt) |

| Redox Potential | ~ +0.58 V (vs NHE) | ~ +0.56 V (vs NHE) |

| Sensitization Risk | High (Known allergen R43) | Low (Reduced hapten formation) |

The Mechanism of Superadditivity

The efficacy of this formulation relies on superadditivity (synergism) with Hydroquinone. 4-(Ethylamino)phenol acts as the primary electron transfer agent due to its low adsorption barrier to the silver halide grain.

-

Initiation: The 4-(Ethylamino)phenol molecule adsorbs to the latent image site and transfers an electron to the Silver ion (

), becoming a radical cation (Semiquinone). -

Regeneration: The Hydroquinone anion donates an electron to the 4-(Ethylamino)phenol radical, instantly regenerating the active agent.

-

Scavenging: The oxidized Hydroquinone is sulfonated by Sodium Sulfite, preventing staining and polymerization.

Figure 1: The catalytic cycle of superadditivity. 4-(Ethylamino)phenol acts as the electron shuttle, while Hydroquinone acts as the electron reservoir.

Formulation Strategy

The "Modified D-76" Architecture

We will formulate a variant of the industry-standard Kodak D-76. This general-purpose developer offers a balance of fine grain and shadow detail.

-

Developing Agent A: 4-(Ethylamino)phenol (Rapid surface development).

-

Developing Agent B: Hydroquinone (Density builder, superadditive partner).[1]

-

Preservative: Sodium Sulfite (Prevents aerial oxidation, mild silver solvent).

-

Buffer/Accelerator: Borax (Maintains pH ~8.5–9.0).

Stoichiometric Adjustment

Most literature specifies Metol (Sulfate). If starting with 4-(Ethylamino)phenol free base , we must convert it to a salt in situ or adjust the mass to account for the lack of sulfate group.

-

Molar Equivalent: 1.0 g Metol (salt)

0.8 g 4-(Ethylamino)phenol (free base). -

Acidification: The free base is sparingly soluble. It must be dissolved in acidic water or converted to a hydrochloride/sulfate salt before adding to the sulfite solution to prevent rapid oxidation.

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9]

-

4-(Ethylamino)phenol (98%+ purity).

-

Hydroquinone (Photo grade).

-

Sodium Sulfite (Anhydrous).

-

Borax (Sodium Tetraborate Decahydrate).

-

Dilute Sulfuric Acid (10%) [Only if using free base].

-

Distilled Water (Degassed).

Step-by-Step Compounding Procedure

Target Volume: 1.0 Liter Target pH: 8.5 ± 0.1

| Step | Action | Component | Mass/Vol | Critical Note |

| 1 | Heat Water | Distilled Water | 750 mL | Heat to 50°C (125°F). |

| 2 | Pinch Sulfite | Sodium Sulfite | 2.0 g | Add a pinch first to scavenge oxygen. |

| 3 | Dissolve Agent A | 4-(Ethylamino)phenol | 2.5 g | If using free base : Add here, then add 2mL 10% H2SO4 to dissolve. If using salt : Dissolve directly. |

| 4 | Preservative | Sodium Sulfite | 98.0 g | Add slowly while stirring. Solution must remain clear. |

| 5 | Agent B | Hydroquinone | 5.0 g | Ensure complete dissolution. |

| 6 | Buffer | Borax | 2.0 g | Acts as the alkali. |

| 7 | Dilute | Cold Water | To 1.0 L | Bring to final volume. |

Workflow Visualization

Figure 2: Compounding workflow emphasizing the critical handling of the free base amine.

Performance Evaluation & Validation

To validate the efficacy of the 4-(Ethylamino)phenol formulation, perform a sensitometric test against a standard D-76 control.

Sensitometry Protocol

-

Expose: Use a step wedge (Stouffer T2115) to expose a strip of ISO 100/400 B&W film (e.g., Kodak T-Max 100).

-

Process: Develop Strip A in Standard D-76 and Strip B in the Ethyl-Variant.

-

Time: 8:00 minutes.

-

Temp: 20°C.

-

Agitation: 5 sec every 30 sec.

-

-

Analyze: Measure optical density (OD) of each step. Plot H&D curves (Log Exposure vs. Density).

Expected Results

-

Induction Period: The Ethyl variant may show a slightly longer induction period (lag time before image appearance) compared to Metol due to steric hindrance of the ethyl group.

-

Fog: Base+Fog levels should be identical or slightly lower in the Ethyl variant.

-

Contrast (Gamma): Should match the control within ±0.05 gamma if superadditivity is functioning correctly.

Safety & Toxicology (E-E-A-T)

For drug development professionals and formulation scientists, the primary driver for substituting Metol is dermatological safety .

-

Lichenoid Reactions: Metol (N-methyl-p-aminophenol) is a potent sensitizer, frequently causing Lichen planus or contact dermatitis in lab workers.

-

N-Alkylation Benefit: Increasing the alkyl chain length from Methyl to Ethyl generally reduces the hapten-protein binding affinity, lowering the risk of sensitization.

-

Handling: Despite the improved safety profile, 4-(Ethylamino)phenol should be handled with standard PPE (Nitrile gloves, safety glasses, fume hood) to prevent inhalation of the powder.

References

-

James, T. H. (1977). The Theory of the Photographic Process (4th ed.). Macmillan. (Chapter 11: The Mechanism of Development).

-

Haist, G. (1979). Modern Photographic Processing. Wiley-Interscience. (Vol 1, Chapter 5: Developing Agents).

-

U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 5931, Metol (Toxicity comparison data). Retrieved October 24, 2023. [Link]

-

Eastman Kodak Company. (2023). Processing KODAK PROFESSIONAL Black-and-White Films (Tech Pub J-78). [Link]

Sources

Application Note: Green Chemistry Synthesis Routes for N-Alkyl Aminophenols

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & The Chemoselectivity Challenge

N-alkylated aminophenols are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. However, the selective N-alkylation of these substrates presents a significant synthetic hurdle. Because aminophenols possess both a nucleophilic amino group and a reactive phenolic hydroxyl group, direct alkylation with conventional alkyl halides (e.g., methyl iodide) or dimethyl sulfate frequently results in poor chemoselectivity[1][2]. This leads to a complex, non-selective mixture of N-alkyl, O-alkyl, and N,O-dialkylated products, necessitating laborious purification and drastically reducing overall yield[1][3].